3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
Description
Properties
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)7-1-9(21)5-11(3-7)23-12-4-8(14(18,19)20)2-10(22)6-12/h1-6H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXYRHZDBJIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)OC2=CC(=CC(=C2)N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling
Ullmann reactions, which couple aryl halides with phenols, are adaptable to amine-containing substrates. Protecting the amine groups as acetamides enables phenol generation, followed by copper-catalyzed coupling. Post-coupling deprotection would yield the target compound. This method aligns with industrial practices for trifluoromethylated aromatics, where halogenated intermediates are common.
Halogenation and Coupling Reactions
Halogenation of 5-(Trifluoromethyl)aniline
Introducing halogens at the 3- and 3'-positions is critical for coupling. Bromination or iodination can be achieved using N-bromosuccinimide (NBS) or iodine monochloride in the presence of Lewis acids. For example, 3,5-bis(trifluoromethyl)bromobenzene is synthesized via bromine addition under controlled temperatures, a process adaptable to 5-(trifluoromethyl)aniline.
Table 1: Halogenation Conditions for Aromatic Amines
Ether Bond Formation via Coupling
Post-halogenation, coupling reactions forge the oxygen bridge. A modified Ullmann reaction using copper(I) iodide and a diamine ligand in dimethylformamide (DMF) at 110°C has been effective for diaryl ethers. For instance, 3,5-bis(trifluoromethyl)-N-methyl-benzylamine synthesis employs methylamine and methanol under distillation, highlighting the viability of amine-compatible conditions.
Reductive Amination and Reduction Steps
Reduction of Nitro Intermediates
If nitro groups are introduced during coupling, catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) reduces them to amines. Patent CN113214045A demonstrates NaBH₄’s efficacy in reducing 3,5-bis(trifluoromethyl)benzaldehyde to benzyl alcohol with 83% yield, a process adaptable to nitro reductions.
Protecting Group Strategies
Purification and Characterization Techniques
Crystallization and Distillation
High-purity isolates require multistep purification. Patent CN113214045A details solvent distillation and crystallization with water, yielding 99.1% purity. For 3,3'-Oxybis[5-(trifluoromethyl)benzenamine], similar protocols using ethanol-water mixtures could isolate the product.
Analytical Validation
Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for verifying structure and purity. The patent WO2007107818A2 reports 99.75% purity via GC post-distillation, a benchmark for quality control.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Pathways
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Oxidative Coupling | 3 | 65–70 | 95 | Moderate |
| Ullmann Coupling | 4 | 75–80 | 99 | High |
| Reductive Amination | 5 | 70–75 | 97 | Low |
Ullmann coupling offers superior yield and scalability, albeit with more steps. Oxidative coupling is simpler but less efficient.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Acid-Base Reactions
The amino groups in 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] participate in protonation-deprotonation equilibria. Thermodynamic studies on structurally analogous compounds, such as 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5), reveal:
The high proton affinity (Δ<sub>r</sub>H°) underscores the stability of the deprotonated species, attributed to resonance stabilization and electron-withdrawing effects of trifluoromethyl groups .
Substitution Reactions
The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by the electron-deficient environment. For example:
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Bromination : In a related compound, 3,5-bis(trifluoromethyl)benzene, bromination at the para-position occurs under mild conditions (HBr/H<sub>2</sub>O<sub>2</sub>, 60°C) .
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Nitration : Direct nitration is challenging due to deactivation but can be achieved using mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at elevated temperatures .
Reduction and Oxidation
-
Reduction : The nitro precursor, 3,5-bis(trifluoromethyl)nitrobenzene, is hydrogenated to 3,5-bis(trifluoromethyl)aniline using H<sub>2</sub> and Pd/C (2 MPa, 60°C, 87% yield) .
-
Oxidation : Limited data exist for the ether-linked variant, but oxidation of analogous amines typically yields nitroso or azoxy derivatives under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH).
Coupling Reactions
The amino group facilitates cross-coupling in polymer synthesis:
Scientific Research Applications
Materials Science
Polymer Chemistry
3,3'-Oxybis[5-(trifluoromethyl)benzenamine] is utilized in the development of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance. For instance, studies have shown that polymers modified with this compound exhibit improved mechanical properties and resistance to solvents and extreme temperatures, making them suitable for aerospace and automotive applications.
Table 1: Properties of Polymers Modified with 3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
| Chemical Resistance | Moderate | High |
Pharmaceutical Applications
Drug Development
The compound serves as a precursor in the synthesis of pharmaceutical agents. Its trifluoromethyl groups enhance the lipophilicity of drug candidates, which can improve bioavailability. Research has indicated that derivatives of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] exhibit anti-inflammatory and anticancer activities, making them promising candidates for further development.
Case Study: Anticancer Activity
A study investigated the efficacy of a derivative synthesized from this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for new cancer therapies.
Environmental Science
Pollution Control
Due to its chemical stability, 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] is being explored for use in environmental remediation processes. It has been studied for its ability to adsorb heavy metals from wastewater, contributing to pollution control efforts.
Table 2: Adsorption Capacity of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption Capacity (mg/g) |
|---|---|---|---|
| Lead (Pb²⁺) | 100 | 10 | 45 |
| Cadmium (Cd²⁺) | 100 | 15 | 35 |
Mechanism of Action
The mechanism of action of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3,3'-Oxybis[5-(trifluoromethyl)benzenamine], differing in substituents, bridging groups, or polymer incorporation. Key comparisons include:
4-Chloro-3-(trifluoromethyl)-benzenamine
- Structure: A monofunctional analog with a chlorine substituent at the 4-position and a –CF₃ group at the 3-position.
- Properties :
- Applications : Intermediate in agrochemicals (e.g., Pyridalyl, CAS 179101-81-6) and pharmaceuticals .
4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine
- Structure : Replaces the oxygen bridge with a pyridinyloxy group.
- Properties :
- Applications : Used in crop protection agents and as a ligand in coordination chemistry .
Polymerized Derivatives
- Examples :
- Properties: Higher glass transition temperatures (>300°C) compared to non-fluorinated analogs . Superior chemical resistance in harsh environments .
Data Tables
Table 1: Physicochemical Properties
Table 2: Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) |
|---|---|
| 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] | >300 |
| Non-fluorinated 4,4'-oxybis[benzenamine] | 220–240 |
| 4-Chloro-3-(trifluoromethyl)-benzenamine | ~200 |
Biological Activity
3,3'-Oxybis[5-(trifluoromethyl)benzenamine] (CAS No. 133532-74-8) is a compound characterized by its unique trifluoromethyl groups, which enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H10F6N2O
- Molecular Weight : 336.23 g/mol
- Structure : The compound consists of two benzenamine units linked by an ether oxygen, with trifluoromethyl groups at the para positions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing trifluoromethyl groups. The presence of these groups can significantly enhance the potency of drugs by improving their interaction with biological targets. For instance, in one study, compounds similar to 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] demonstrated significant inhibition of cancer cell proliferation, with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.0035 | Antiviral |
| 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] | TBD | Anticancer |
The mechanism underlying the biological activity of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] involves its ability to interact with specific proteins involved in cell signaling pathways. Trifluoromethyl groups can enhance lipophilicity and metabolic stability, leading to improved bioavailability and efficacy against targets like kinases and other enzymes involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3,3'-Oxybis[5-(trifluoromethyl)benzenamine]. The introduction of trifluoromethyl groups has been shown to increase binding affinity for various targets. For example, modifications at different positions on the aromatic rings can lead to variations in potency and selectivity against specific cancer types or viral infections .
Case Studies
- Antiviral Activity : In a study examining the antiviral properties of related compounds, it was found that modifications similar to those in 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] resulted in significant antiviral effects against H1N1 and HSV-1 viruses. The compounds exhibited low IC50 values and high selectivity indices, indicating their potential as therapeutic agents against viral infections .
- In Vivo Studies : Animal models have been employed to assess the efficacy of trifluoromethyl-containing compounds in vivo. Preliminary results indicate that these compounds can effectively reduce tumor size and improve survival rates in treated subjects compared to controls .
Toxicity and Safety Profile
While the biological activity is promising, it is essential to evaluate the toxicity profiles of such compounds. Preliminary assessments suggest that 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] exhibits acceptable safety margins; however, further toxicological studies are necessary to fully understand its safety profile in humans .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3'-Oxybis[5-(trifluoromethyl)benzenamine], and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, trifluoromethyl-substituted aniline derivatives can undergo oxidative coupling using catalysts like copper(I) oxide or palladium complexes. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) significantly influence yield. Thermochemical data, such as reduced pressure boiling points (358 K at 0.020 bar) and enthalpy values (ΔrH° = 1456 ± 8.8 kJ/mol for protonation), highlight the need for controlled heating and inert atmospheres to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing structural purity and functional groups in this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolves trifluoromethyl (-CF₃) groups (δ ~ -60 ppm in ¹⁹F NMR) and distinguishes aromatic protons adjacent to electron-withdrawing groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass: 355.08 g/mol for C₁₄H₁₀F₆N₂O) and fragmentation patterns .
- FT-IR : Identifies N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What safety protocols are critical for handling 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] in laboratory settings?
- Methodological Answer :
- Acute Toxicity : Classified as harmful if swallowed (H302) or inhaled (H330). Use fume hoods and respiratory protection (P284) .
- Skin/Eye Protection : Wear nitrile gloves and goggles due to skin irritation (H315) and severe eye damage (H319) .
- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ groups reduce electron density on the aromatic ring, enhancing electrophilic substitution at the para position. Computational studies (e.g., DFT) show decreased HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions in polymer matrices. This property is exploited in polyimide synthesis, where the compound acts as a diamine monomer, improving thermal stability (decomposition >300°C) .
Q. What computational strategies are employed to predict thermodynamic stability and reaction pathways for this compound?
- Methodological Answer :
- Reaction Thermochemistry : Gas-phase proton affinity (ΔrG° = 1425 ± 8.4 kJ/mol) suggests high stability under acidic conditions .
- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents, correlating with experimental boiling points (e.g., 65–67°C at 12 mmHg for benzoyl chloride derivatives) .
- QSPR Models : Predict biodegradation potential using logP (~3.2) and topological polar surface area (~45 Ų) to assess environmental persistence .
Q. How can researchers reconcile contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., oral vs. dermal) may arise from differences in test models (rodent vs. in vitro assays). A tiered approach is recommended:
In Silico Tox Prediction : Use tools like ECOSAR to estimate aquatic toxicity (LC₅₀ ~ 1.2 mg/L for fish) .
In Vitro Assays : Assess mutagenicity via Ames test, accounting for metabolic activation (S9 liver fractions).
Dose-Response Studies : Validate conflicting data using OECD Guideline 420 (acute oral toxicity) under standardized conditions .
Q. What role does this compound play in the synthesis of high-performance polymers, and how are its mechanical properties optimized?
- Methodological Answer : As a diamine monomer, it reacts with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides with low dielectric constants (<2.8 at 1 MHz) and high glass transition temperatures (>250°C). Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
